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molecular formula C8H9ClN4 B8358715 6-Chloro-2-ethyl-9-methylpurine

6-Chloro-2-ethyl-9-methylpurine

Cat. No. B8358715
M. Wt: 196.64 g/mol
InChI Key: PZOXUOUQKGNBRA-UHFFFAOYSA-N
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Patent
US05057517

Procedure details

This was prepared in a manner similar to that described in Example 27 for 6-chloro-2,9-dimethylpurine, except that 5-amino-4-chloro-2-ethyl-6-methylaminopyrimidine was used as the starting material, and the final product was purified by chromatography. The title compound was obtained in 65% yield. NMR (CDCl3, δ from TMS): 1.4 (t, CH2CH3), 3.06 (q, CH2CH3), 3.88 (s, NCH3), 8.00 (s, H8).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
5-amino-4-chloro-2-ethyl-6-methylaminopyrimidine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
65%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[N:10]=[C:9]([CH3:11])[N:8]=[C:7]2[C:3]=1[N:4]=[CH:5][N:6]2[CH3:12].N[C:14]1C(Cl)=NC(CC)=NC=1NC>>[Cl:1][C:2]1[N:10]=[C:9]([CH2:11][CH3:14])[N:8]=[C:7]2[C:3]=1[N:4]=[CH:5][N:6]2[CH3:12]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=C2N=CN(C2=NC(=N1)C)C
Step Two
Name
5-amino-4-chloro-2-ethyl-6-methylaminopyrimidine
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC=1C(=NC(=NC1NC)CC)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
This was prepared in a manner similar to
CUSTOM
Type
CUSTOM
Details
the final product was purified by chromatography

Outcomes

Product
Name
Type
product
Smiles
ClC1=C2N=CN(C2=NC(=N1)CC)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 65%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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